Cas no 647855-18-3 (4-Nitro-2-(Trifluoromethoxy)Anisole)

4-Nitro-2-(Trifluoromethoxy)Anisole is a fluorinated aromatic compound featuring both nitro and trifluoromethoxy functional groups, which contribute to its unique chemical reactivity and stability. The nitro group enhances electrophilic substitution potential, while the trifluoromethoxy moiety improves lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical intermediates. Its structural properties facilitate selective modifications in synthetic chemistry, particularly in the development of bioactive molecules. The compound’s high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Suitable for use as a building block in organic synthesis, it offers precise control over molecular design in advanced chemical processes.
4-Nitro-2-(Trifluoromethoxy)Anisole structure
647855-18-3 structure
Product Name:4-Nitro-2-(Trifluoromethoxy)Anisole
CAS No:647855-18-3
MF:C8H6F3NO4
MW:237.132752895355
MDL:MFCD18399920
CID:416106
PubChem ID:68686351
Update Time:2025-05-20

4-Nitro-2-(Trifluoromethoxy)Anisole Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methoxy-4-nitro-2-(trifluoromethoxy)-
    • 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene
    • SCHEMBL3550146
    • XAB85518
    • MFCD18399920
    • 4-nitro-2-trifluoromethoxyanisole
    • 647855-18-3
    • AKOS027256085
    • 4-NITRO-2-(TRIFLUOROMETHOXY)ANISOLE
    • CS-0035556
    • AS-67851
    • W12645
    • DTXSID70738823
    • XH0667
    • 4-Nitro-2-(Trifluoromethoxy)Anisole
    • MDL: MFCD18399920
    • Inchi: 1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3
    • InChI Key: DTOWZUNDAGZRPO-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(C=CC=1OC)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 237.02489216g/mol
  • Monoisotopic Mass: 237.02489216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.3Ų

4-Nitro-2-(Trifluoromethoxy)Anisole Pricemore >>

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Additional information on 4-Nitro-2-(Trifluoromethoxy)Anisole

4-Nitro-2-(Trifluoromethoxy)Anisole (CAS No 647855-18-3)

The compound 4-Nitro-2-(Trifluoromethoxy)Anisole (CAS No 647855-18-3) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a nitro group and a trifluoromethoxy group attached to an anisole backbone. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable material in research and industrial settings.

4-Nitro-2-(Trifluoromethoxy)Anisole belongs to the class of aryl ethers, with the anisole moiety serving as the core structure. The nitro group (-NO₂) at the para position and the trifluoromethoxy group (-OCF₃) at the ortho position create a highly electron-deficient aromatic ring. This electronic environment makes the compound highly reactive towards nucleophilic aromatic substitution reactions, a property that has been extensively exploited in organic synthesis.

Recent studies have highlighted the potential of 4-Nitro-2-(Trifluoromethoxy)Anisole in drug discovery and materials science. In drug discovery, its electron-deficient aromatic ring makes it an attractive candidate for designing bioactive molecules with specific binding affinities. Researchers have reported its use as a precursor for synthesizing heterocyclic compounds, which are known for their pharmacological activities. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain kinases, suggesting its potential in anticancer drug development.

In materials science, 4-Nitro-2-(Trifluoromethoxy)Anisole has been explored as a building block for advanced materials such as organic semiconductors and functional polymers. Its high electron deficiency and strong electron-withdrawing groups make it suitable for applications in optoelectronic devices. A recent paper in *Advanced Materials* reported that incorporating this compound into polymer frameworks significantly enhances charge transport properties, paving the way for next-generation electronic materials.

The synthesis of 4-Nitro-2-(Trifluoromethoxy)Anisole typically involves multi-step organic reactions, often starting from anisole derivatives. The introduction of the trifluoromethoxy group is achieved through nucleophilic aromatic substitution, while the nitration step requires careful control to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making the compound more accessible for large-scale production.

From an environmental perspective, understanding the fate and behavior of 4-Nitro-2-(Trifluoromethoxy)Anisole in natural systems is crucial. Studies have shown that its high stability under physiological conditions makes it resistant to enzymatic degradation, which could have implications for its use in pharmaceuticals. However, further research is needed to fully assess its environmental impact and biodegradability.

In conclusion, 4-Nitro-2-(Trifluoromethoxy)Anisole (CAS No 647855-18-3) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key material for future innovations in chemistry and related fields.

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